Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Overview
Description
PF-00610355, also known as PF-610355, is an inhalable ultra-long-acting beta-2 adrenoreceptor agonist. It was investigated by Pfizer as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). The compound utilizes a sulfonamide agonist headgroup, which confers high levels of intrinsic crystallinity. This characteristic could be related to the acidic sulfonamide motif supporting a zwitterionic form in the solid state .
Chemical Reactions Analysis
PF-00610355 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-00610355 has been extensively studied for its potential applications in the treatment of respiratory diseases. Its primary use is in the treatment of asthma and COPD, where it acts as a long-acting beta-2 adrenoreceptor agonist to relax bronchial smooth muscle and improve airflow. The compound has also been investigated for its pharmacokinetic properties, systemic exposure, and safety profile in various clinical trials .
Mechanism of Action
PF-00610355 exerts its effects by binding to beta-2 adrenoreceptors in the lungs. This binding activates the receptor, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. The sulfonamide agonist headgroup plays a crucial role in the compound’s high levels of intrinsic crystallinity and its ability to support a zwitterionic form in the solid state .
Comparison with Similar Compounds
PF-00610355 is compared with other long-acting beta-2 adrenoreceptor agonists, such as salmeterol and formoterol. While all these compounds share a similar mechanism of action, PF-00610355 is unique due to its ultra-long-acting properties and its sulfonamide headgroup, which confers high levels of intrinsic crystallinity. This characteristic potentially enhances its stability and efficacy .
Similar compounds include:
Salmeterol: Another long-acting beta-2 adrenoreceptor agonist used in the treatment of asthma and COPD.
Formoterol: A long-acting beta-2 adrenoreceptor agonist with a rapid onset of action.
Indacaterol: An ultra-long-acting beta-2 adrenoreceptor agonist used for the treatment of COPD.
Conclusion
PF-00610355 is a promising compound with significant potential in the treatment of respiratory diseases. Its unique properties, including its ultra-long-acting nature and sulfonamide headgroup, make it a valuable candidate for further research and development. Despite its discontinuation in 2011, the compound’s pharmacokinetic profile and mechanism of action continue to be of interest in the scientific community.
Properties
IUPAC Name |
2-[3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-methylpropyl]phenyl]-N-[[3-(4-hydroxyphenyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDIMUXXABSSO-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NC[C@@H](C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099960 | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862541-45-5 | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862541-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-00610355 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862541455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-00610355 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-00610355 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5SMU97AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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